![molecular formula C17H17Br2NO3 B270830 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell survival and proliferation, and its dysregulation is often observed in various types of cancers. By inhibiting this pathway, the compound induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide have been studied extensively. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. Additionally, it has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its potent anti-tumor activity, selectivity towards cancer cells, and minimal toxicity to normal cells. However, its limitations include the need for further research to optimize its pharmacokinetic properties and identify potential drug interactions.
Direcciones Futuras
There are several future directions for the research on 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include:
1. Optimization of its pharmacokinetic properties to improve its efficacy in vivo.
2. Identification of potential drug interactions to ensure its safety when used in combination with other drugs.
3. Exploration of its potential applications in other types of cancers.
4. Development of novel drug delivery systems to enhance its bioavailability and target specific cancer cells.
5. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a promising compound with potent anti-tumor activity and minimal toxicity to normal cells. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, and it has shown promising results in inhibiting the growth of various types of cancers. Further research is needed to optimize its pharmacokinetic properties, identify potential drug interactions, and explore its potential applications in other diseases.
Métodos De Síntesis
The synthesis of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromo-2,5-dimethylphenylhydrazine with 2,5-dimethylfuran-3,4-dicarboxylic anhydride in the presence of triethylamine and acetonitrile. The resulting product is then subjected to bromination using N-bromosuccinimide and purified using column chromatography.
Aplicaciones Científicas De Investigación
The potential medicinal applications of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide have been explored in various scientific studies. It has been found to exhibit potent anti-tumor activity in breast cancer cells by inducing apoptosis. Additionally, it has shown promising results in inhibiting the growth of pancreatic cancer cells and reducing the viability of leukemia cells.
Propiedades
Nombre del producto |
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C17H17Br2NO3 |
Peso molecular |
443.1 g/mol |
Nombre IUPAC |
2-bromo-N-(4-bromo-2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-6-4-11(7(2)3-10(6)18)20-16(21)12-8-5-9-13(12)17(22)23-15(9)14(8)19/h3-4,8-9,12-15H,5H2,1-2H3,(H,20,21) |
Clave InChI |
FWRIMMHLVVHWPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
SMILES canónico |
CC1=CC(=C(C=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




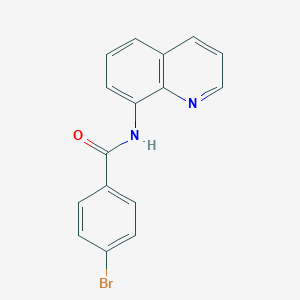
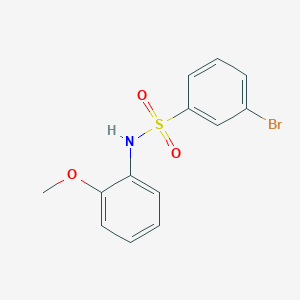

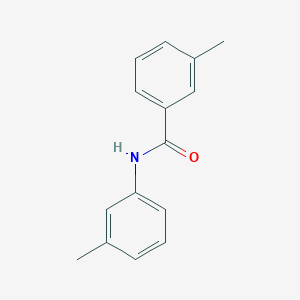
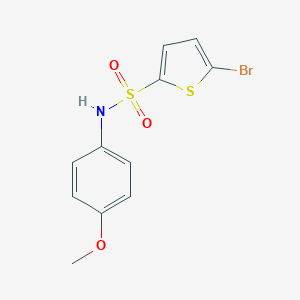
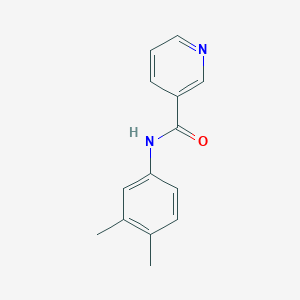
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
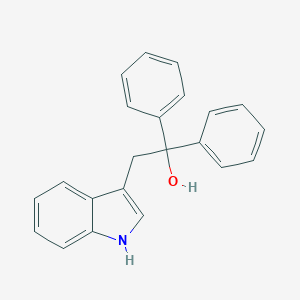
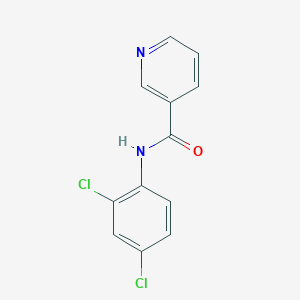
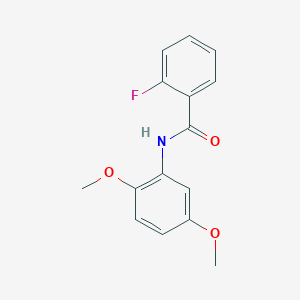
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)